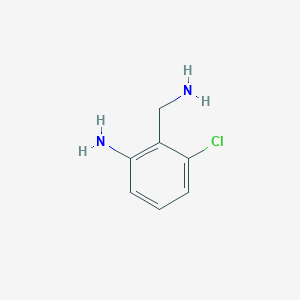

2-(Aminomethyl)-3-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Aminomethyl)-3-chloroaniline involves several key steps, including the generation and reactivity of related phenyl cations through processes such as photoheterolysis, which can lead to the formation of complex structures (Guizzardi et al., 2001). Additionally, methods involving palladium-catalyzed C-H bond activation-annulation-amination tandem reactions have been employed to synthesize related compounds, showcasing the versatility of modern synthetic approaches (Deng et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)-3-chloroaniline derivatives has been extensively studied. For instance, the crystal and molecular structure of related compounds reveal that these molecules can be essentially planar, with interesting intramolecular interactions and geometries, such as dihedral angles and hydrogen bonding patterns, which contribute to their stability and reactivity (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-(Aminomethyl)-3-chloroaniline derivatives can be complex, with pathways including electrophilic substitution, cycloaddition, and reactions with amines leading to a variety of functionalized products. These reactions are influenced by the compound's electronic structure and the reactivity of its functional groups (Himbert & Brunn, 1985).

Applications De Recherche Scientifique

Peroxidase Action Studies

Holland and Saunders (1968) in their study revealed that the peroxidation of 4-chloroaniline, closely related to 2-(Aminomethyl)-3-chloroaniline, leads to the production of various compounds, including 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil, highlighting its role in biochemical reactions (Holland & Saunders, 1968).

Bioremediation Potential

Kuhn and Suflita (1989) discovered that chloroaniline compounds, such as 2-(Aminomethyl)-3-chloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This highlights its importance in environmental bioremediation (Kuhn & Suflita, 1989).

Advanced Wastewater Treatment

Wang and Wang (2021) utilized ionizing radiation to degrade 2-chloroaniline in chemical wastewater. Their research demonstrates the potential of radiation as an alternative for treating wastewater containing chloroaniline compounds (Wang & Wang, 2021).

Corrosion Inhibition

Research by Khaled and Hackerman (2004) explored the use of aniline derivatives, including 2-chloroaniline, as corrosion inhibitors for copper in acidic environments, presenting potential applications in materials science (Khaled & Hackerman, 2004).

Spectroscopic Properties

Rao et al. (2016) studied the volumetric, acoustic, and spectroscopic properties of 3-chloroaniline with substituted ethanols. Such research is significant for understanding molecular interactions in various chemical contexts (Rao et al., 2016).

Propriétés

IUPAC Name |

2-(aminomethyl)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGZADUAKWTBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547115 |

Source

|

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-chloroaniline | |

CAS RN |

109319-83-7 |

Source

|

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)

![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)